molecular formula C10H11F3O B2524765 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol CAS No. 131252-25-0

1-(4-Ethylphenyl)-2,2,2-trifluoroethanol

Cat. No.: B2524765
CAS No.: 131252-25-0
M. Wt: 204.192
InChI Key: YAYBTIUHXFCXFT-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further bonded to a trifluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenyl magnesium bromide with trifluoroacetaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoroethanol moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethylphenyl)-2,2,2-trifluoroethanol has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethanol moiety can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are conducted to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-2,2,2-trifluoroethanol
  • 1-(4-Isopropylphenyl)-2,2,2-trifluoroethanol
  • 1-(4-Butylphenyl)-2,2,2-trifluoroethanol

Comparison: 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties compared to its methyl, isopropyl, and butyl analogs. These differences can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct in its applications and behavior.

Biological Activity

1-(4-Ethylphenyl)-2,2,2-trifluoroethanol (CAS No. 131252-25-0) is an organofluorine compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound is characterized by the following chemical structure:

  • Molecular Formula: C10H11F3O
  • Molecular Weight: 208.19 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts. Notably, it exhibits significant effects in biochemical assays and has potential applications in medicinal chemistry.

Key Biological Activities

  • Antimicrobial Properties: Preliminary studies indicate that this compound may possess antimicrobial activity against a range of pathogens. Its efficacy was assessed through various in vitro assays.
  • Enzyme Modulation: The compound has shown the ability to modulate enzyme activity, particularly in metabolic pathways that are crucial for cellular function.
  • Anti-inflammatory Effects: Research suggests potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets involved in metabolic and signaling pathways.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes that play a role in inflammation and infection.
  • Receptor Interaction: It might interact with receptors involved in pain and inflammatory responses.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study:
    • Objective: To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology: Disc diffusion method was employed to assess inhibition zones.
    • Results: The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
  • Anti-inflammatory Study:
    • Objective: To assess the anti-inflammatory effects using a murine model.
    • Methodology: Inflammatory markers were measured post-treatment with varying doses of the compound.
    • Results: A dose-dependent reduction in inflammatory markers was observed.

Properties

IUPAC Name

1-(4-ethylphenyl)-2,2,2-trifluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYBTIUHXFCXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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